molecular formula C23H17ClN2OS B420453 4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 317853-87-5

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No. B420453
CAS RN: 317853-87-5
M. Wt: 404.9g/mol
InChI Key: SDJLSPVEYMJEHB-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzamide moiety, which consists of a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry due to their diverse biological activities .


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . This is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group . The exact structure can vary depending on the specific substituents attached to the benzene ring and the amide nitrogen .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including N-allylation via palladium-catalyzed selective monoallylation with allyl alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific substituents. For example, 4-chloro-N-(4-methoxyphenyl)benzamide has a molecular weight of 275.730 Da .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound, some benzamides have been found to act as COX-1 inhibitor analgesics .

Safety and Hazards

The safety and hazards of a specific benzamide will depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information .

Future Directions

The future directions in the research and development of benzamides are likely to be influenced by their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJLSPVEYMJEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

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